N-(4-fluorobenzyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is a complex organic compound that features a benzoxazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-[(4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazinone derivatives and fluorophenyl-containing molecules. Examples are:
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide .
Uniqueness
What sets N-[(4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide apart is its unique combination of functional groups, which may confer specific biological activities and chemical reactivity not seen in other similar compounds.
Properties
Molecular Formula |
C18H17FN2O3 |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C18H17FN2O3/c1-12-2-7-15-16(8-12)24-11-18(23)21(15)10-17(22)20-9-13-3-5-14(19)6-4-13/h2-8H,9-11H2,1H3,(H,20,22) |
InChI Key |
MWZPIAPVLHICMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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